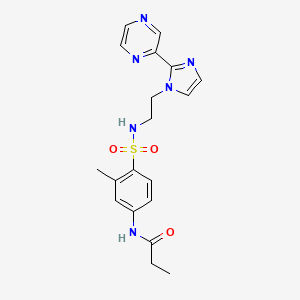
N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Research has demonstrated the potential of compounds containing the sulfonamido moiety, such as N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide, in the synthesis of new heterocyclic compounds with significant antibacterial activities. For instance, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety aiming at antibacterial applications. Their work led to the identification of compounds with high antibacterial activity, indicating the promise of such chemical structures in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Anticonvulsant Activity
Another significant application is in the realm of anticonvulsant drug development. Aktürk et al. (2002) synthesized omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, exhibiting notable anticonvulsant activity. This research highlights the therapeutic potential of compounds with similar structural features in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antitumor and Antioxidant Properties
Furthermore, compounds with sulfonamide and related moieties have been investigated for their antitumor and antioxidant properties. For example, Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, testing them against HeLa and C6 cell lines for antiproliferative activities. Some compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, illustrating the potential of such chemical structures in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Cardiac Electrophysiological Activity
In the field of cardiology, research into N-substituted imidazolylbenzamides, which share structural similarities, has shown that these compounds can act as selective class III agents with promising cardiac electrophysiological activity. This suggests a potential application in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-3-18(26)24-15-4-5-17(14(2)12-15)29(27,28)23-9-11-25-10-8-22-19(25)16-13-20-6-7-21-16/h4-8,10,12-13,23H,3,9,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHMXLAUJNCQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2458971.png)
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
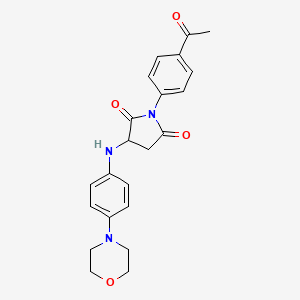
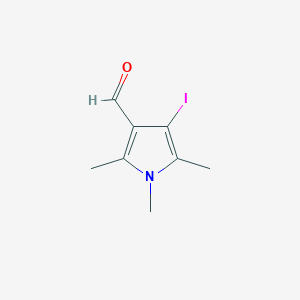
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)
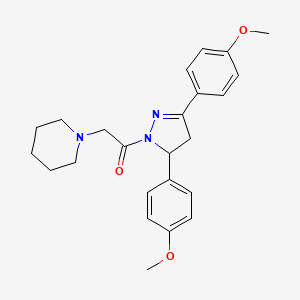
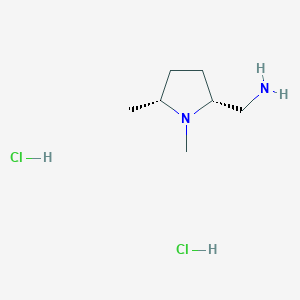
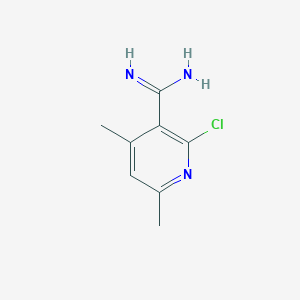

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2458986.png)
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2458990.png)
